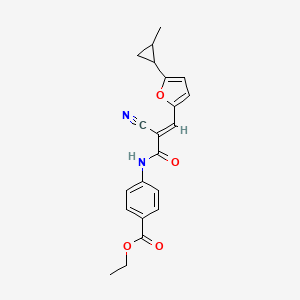

(E)-ethyl 4-(2-cyano-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamido)benzoate

Description

The compound (E)-ethyl 4-(2-cyano-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamido)benzoate is a structurally complex molecule featuring:

- Ethyl benzoate core: A para-substituted ethyl benzoate group.

- Acrylamido linker: A cyano-substituted acrylamido bridge connecting the benzoate and furan moieties.

- Modified furan: A 5-(2-methylcyclopropyl)-substituted furan ring, introducing steric and electronic effects due to the strained cyclopropane structure.

- Stereochemistry: The (E)-configuration at the double bond of the acrylamido group, critical for spatial orientation and intermolecular interactions.

Properties

IUPAC Name |

ethyl 4-[[(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-3-26-21(25)14-4-6-16(7-5-14)23-20(24)15(12-22)11-17-8-9-19(27-17)18-10-13(18)2/h4-9,11,13,18H,3,10H2,1-2H3,(H,23,24)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLUJXRAUGRGQN-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3CC3C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3CC3C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Benzoate Derivatives with Varied Linkers and Substituents ()

Compounds I-6501, I-6502, I-6602, and I-6702 from Molecules (2011) share the ethyl benzoate core but differ in substituents and linkers:

| Compound | Substituent/Linker | Heterocyclic Moiety | Key Features |

|---|---|---|---|

| I-6501 | 5-(3-methylisoxazol-5-ylamino)pentylthio | Isoxazole | Thioether linker; potential for sulfur-mediated interactions |

| I-6502 | 5-(3-methylisoxazol-5-ylamino)pentyloxy | Isoxazole | Ether linker; enhanced solubility |

| I-6602 | 3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy | Isoxazole | Branched propoxy chain; increased flexibility |

| I-6702 | 3-(1,3-dioxo-isoquinolin-2-yl)propoxy | Isoquinoline | Rigid isoquinoline; π-π stacking potential |

| Target | 2-Cyanoacrylamido | 5-(2-methylcyclopropyl)furan | Cyclopropane-induced rigidity; (E)-stereochemistry |

Key Observations :

- Linker Effects: The target’s acrylamido linker offers hydrogen-bonding capability (via the amide NH and cyano group), contrasting with thioether/ether linkers in analogs, which prioritize hydrophobicity or flexibility .

- Heterocyclic Impact: The methylcyclopropyl-furan in the target introduces steric hindrance and thermal stability, whereas isoxazole/isoquinoline moieties in analogs may enhance aromatic interactions or metabolic stability .

Thermodynamic Analogs: Cyanoacrylate Esters ()

Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (compounds I and II from RCCT-2024) share the cyanoacrylate backbone but differ in furan substituents:

| Compound | Furan Substituent | Thermodynamic Data (Condensed Phase) | Key Findings |

|---|---|---|---|

| I | 4-Methylphenyl | $ C_p $: 78–370 K; Polynomial dependencies | High thermal stability up to 370 K |

| II | 2-Nitrophenyl | $ C_p $: 78–370 K; Low-T data in Fig. 1 | Nitro group reduces crystal symmetry |

| Target | 2-Methylcyclopropyl | Inferred (No direct data) | Cyclopropane may enhance rigidity and $ C_p $ |

Key Observations :

- Thermodynamic Behavior: Compound I’s heat capacity data (5–80 K) suggest low-temperature stability, a trait the target may share due to its constrained structure. The cyano group’s polarity could further influence entropy and enthalpy in condensed phases .

Implications of Structural and Thermodynamic Differences

- Bioactivity : The target’s acrylamido group may improve binding to biological targets (e.g., enzymes) compared to ether/thioether linkers in compounds .

- Material Properties : The cyclopropane moiety could enhance thermal resistance, making the target suitable for high-stability applications, whereas nitro groups (as in compound II) might introduce sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.